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Compound of Interest

Compound Name: 5-Bromo-4-methylpyridin-3-ol

Cat. No.: B6326328 Get Quote

An In-depth Technical Guide to 5-Bromo-4-methylpyridin-3-ol: Properties, Synthesis, and

Applications

Introduction
5-Bromo-4-methylpyridin-3-ol is a halogenated and substituted pyridine derivative. The

pyridine scaffold is a foundational structural motif in medicinal chemistry, recognized as a

"privileged structure" due to its presence in numerous approved pharmaceutical agents.[1] The

specific arrangement of a hydroxyl group, a methyl group, and a reactive bromine atom on the

pyridine ring makes 5-Bromo-4-methylpyridin-3-ol a highly versatile and valuable building

block for the synthesis of complex molecules. The hydroxyl group offers a site for hydrogen

bonding and derivatization, the methyl group provides steric and electronic modulation, and the

bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions,

enabling the construction of diverse molecular libraries.[2][3]

This technical guide provides a comprehensive overview of the chemical properties, a plausible

synthetic pathway, reactivity profile, and potential applications of 5-Bromo-4-methylpyridin-3-
ol, with a focus on its utility for researchers, medicinal chemists, and professionals in drug

development.

Physicochemical and Structural Properties
The fundamental properties of 5-Bromo-4-methylpyridin-3-ol are summarized below. While

some experimental data is available, many properties are computationally predicted and should
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be confirmed experimentally.

Structural Information
The structure consists of a pyridine ring substituted at position 3 with a hydroxyl group, at

position 4 with a methyl group, and at position 5 with a bromine atom.

Caption: Chemical structure of 5-Bromo-4-methylpyridin-3-ol.

Tabulated Properties
Property Value Source

Molecular Formula C₆H₆BrNO PubChem[4]

Molecular Weight 188.02 g/mol PubChem[4]

Appearance White Solid (Predicted) Fisher Scientific (Analog)[5]

Melting Point 230 °C (for an analog) Fisher Scientific (Analog)[5]

Boiling Point No data available

Solubility No data available

XLogP3 1.6 PubChem (Computed)[6]

Hydrogen Bond Donor Count 1 PubChem (Computed)[4]

Hydrogen Bond Acceptor

Count
2 PubChem (Computed)[4]

CAS Number 1346603-72-7

Note: Some physical properties are based on data for analogous compounds or are

computationally derived and await experimental verification.

Synthesis and Purification
While a specific, peer-reviewed synthesis for 5-Bromo-4-methylpyridin-3-ol is not readily

available in the searched literature, a plausible synthetic route can be designed based on
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established pyridine chemistry. A logical approach involves the regioselective bromination of

the precursor, 4-methylpyridin-3-ol.

Proposed Synthetic Workflow
The synthesis can be envisioned as a direct electrophilic bromination of 4-methylpyridin-3-ol.

The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para

positions. The methyl group is weakly activating. In this case, the C5 position is ortho to the

hydroxyl group and meta to the methyl group, making it a likely site for bromination.

Caption: Proposed workflow for the synthesis of 5-Bromo-4-methylpyridin-3-ol.

Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is hypothetical and should be thoroughly evaluated and optimized

under appropriate laboratory safety conditions.

Reaction Setup: To a solution of 4-methylpyridin-3-ol (1.0 eq) in a suitable solvent such as

acetonitrile or acetic acid (10 mL/mmol) in a round-bottom flask, add N-bromosuccinimide

(NBS) (1.1 eq) portion-wise at room temperature.

Causality:NBS is chosen as a mild and selective brominating agent, which can reduce the

formation of over-brominated byproducts compared to using elemental bromine (Br₂).

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting material is consumed.

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium thiosulfate to neutralize any remaining NBS or bromine. Concentrate the mixture

under reduced pressure to remove the organic solvent.

Extraction: Neutralize the aqueous residue with a saturated sodium bicarbonate solution and

extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

Causality:The pyridine nitrogen can be protonated, increasing aqueous solubility.

Neutralization ensures the product is in its free base form, maximizing its solubility in the

organic extraction solvent.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate in vacuo. Purify the crude residue by either recrystallization from an appropriate

solvent system (e.g., ethanol/water) or silica gel column chromatography to yield pure 5-
Bromo-4-methylpyridin-3-ol.

Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard

spectroscopic techniques. Based on the structure, the following spectral data can be predicted:

¹H NMR: The spectrum should show distinct signals for the two aromatic protons on the

pyridine ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The

aromatic protons at C2 and C6 would appear as singlets due to the substitution pattern.

¹³C NMR: The spectrum would display six distinct carbon signals corresponding to the six

carbons in the molecule. The chemical shifts would be influenced by the attached functional

groups, with the carbon bearing the hydroxyl group (C3) and the carbon bearing the bromine

(C5) showing characteristic shifts.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern

for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the

presence of a single bromine atom. High-resolution mass spectrometry (HRMS) would be

used to confirm the elemental composition.[7][8]

Chemical Reactivity and Derivatization
5-Bromo-4-methylpyridin-3-ol possesses multiple reactive sites, making it a versatile

intermediate for further chemical modification.
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Caption: Key reaction pathways for 5-Bromo-4-methylpyridin-3-ol.

Reactions at the Bromine Atom
The C-Br bond is the most versatile handle for molecular elaboration, primarily through

palladium-catalyzed cross-coupling reactions.[2]

Suzuki Coupling: This reaction enables the formation of a new carbon-carbon bond by

coupling the pyridine core with various aryl or heteroaryl boronic acids.[8] This is a

cornerstone reaction for building molecular complexity and exploring structure-activity

relationships (SAR) in drug discovery.[8]

Buchwald-Hartwig Amination: This allows for the introduction of a wide range of primary or

secondary amines at the C5 position, forming a new carbon-nitrogen bond.

Sonogashira Coupling: Reaction with terminal alkynes can be used to introduce alkynyl

moieties.

The reactivity in these coupling reactions is influenced by the electronic nature of the pyridine

ring. The electron-donating hydroxyl and methyl groups increase the electron density on the
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ring, which can facilitate the oxidative addition step of the catalytic cycle.[3]

Reactions at the Hydroxyl Group
The phenolic hydroxyl group is nucleophilic and can undergo several standard transformations:

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis)

can be used to introduce various alkyl or aryl ethers.

Esterification: Acylation with acid chlorides or anhydrides will form the corresponding esters.

Reactions involving the Pyridine Ring
The pyridine nitrogen is basic and can be protonated or alkylated. It can also be oxidized to the

corresponding N-oxide, which can alter the reactivity of the ring for subsequent

transformations.

Applications in Medicinal Chemistry and Drug
Discovery
Substituted pyridines are central to the development of modern therapeutics. The specific

substitution pattern of 5-Bromo-4-methylpyridin-3-ol makes it an attractive scaffold for

targeting various biological systems.

Kinase Inhibitors: The aminopyridine core is a well-established scaffold for designing kinase

inhibitors, as it can effectively interact with the hinge region of the kinase ATP-binding site.[1]

By using the bromine atom as a coupling handle, diverse hydrophobic groups can be

introduced to target the specific pockets of different kinases, such as p38 MAP kinase, which

is implicated in inflammatory diseases.[1]

Scaffold for Library Synthesis: Its multiple points of diversification allow for the rapid

generation of a library of novel compounds. This is highly valuable in the early stages of drug

discovery for screening against various biological targets.

Intermediate for Agrochemicals and Specialty Chemicals: Beyond pharmaceuticals,

substituted pyridines are used in the synthesis of modern agrochemicals, such as pesticides,

and other specialty chemicals like dyes.[9]
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Bromo-4-methylpyridin-3-ol is not available

from the search, general precautions for halogenated aromatic compounds should be followed.

[5]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection (safety goggles or face shield).[5][10]

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust or vapors. Avoid contact with skin, eyes, and clothing.[5][11]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It may be

sensitive to light and air, so storage under an inert atmosphere (e.g., nitrogen) and protection

from light is recommended.[5]

Incompatibilities: Avoid strong oxidizing agents.[5]

Conclusion
5-Bromo-4-methylpyridin-3-ol is a valuable heterocyclic building block with significant

potential in synthetic and medicinal chemistry. Its well-defined reactive sites—the hydroxyl

group, the versatile bromine atom, and the pyridine core—provide a robust platform for the

synthesis of diverse and complex molecules. The strategic application of modern cross-

coupling reactions can unlock its potential for developing novel therapeutic agents, particularly

in the area of kinase inhibition. This guide provides a foundational understanding of its

properties and reactivity to aid researchers in leveraging this compound for their scientific

endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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